4-Ketoifosfamide, (S)-
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Overview
Description
4-Ketoifosfamide, (S)-: is a metabolite of ifosfamide, a nitrogen mustard alkylating agent used in chemotherapy for the treatment of various cancers. This compound is highly reactive and introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning . It is known for its potential use as an antineoplastic agent, although it may exhibit toxic properties, including carcinogenic, mutagenic, teratogenic, and immunosuppressant actions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ketoifosfamide, (S)- involves the hydroxylation of ifosfamide at the ring carbon atom 4 to form the unstable intermediate 4-hydroxyifosfamide. This intermediate rapidly degrades to form 4-Ketoifosfamide . The reaction conditions typically involve the use of cytochrome P450 enzymes in the liver .
Industrial Production Methods: Industrial production methods for 4-Ketoifosfamide, (S)- are not well-documented in the literature. the synthesis likely follows similar pathways as those used in laboratory settings, involving enzymatic hydroxylation and subsequent degradation.
Chemical Reactions Analysis
Types of Reactions: 4-Ketoifosfamide, (S)- undergoes various chemical reactions, including:
Oxidation: Conversion of ifosfamide to 4-hydroxyifosfamide and subsequently to 4-Ketoifosfamide.
Reduction: Potential reduction reactions involving the carbonyl group.
Substitution: Alkylation reactions where alkyl radicals are introduced into biologically active molecules.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the liver.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkylating agents.
Major Products Formed:
4-Hydroxyifosfamide: An unstable intermediate.
4-Ketoifosfamide: The stable product formed from the degradation of 4-hydroxyifosfamide.
Scientific Research Applications
Chemistry: 4-Ketoifosfamide, (S)- is used in studies related to alkylating agents and their reactivity with biological molecules .
Biology: Research focuses on its interactions with DNA and proteins, leading to the inhibition of cellular functions .
Medicine: It is studied for its potential use in chemotherapy for treating various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .
Industry: While its industrial applications are limited, it may be used in the development of new chemotherapeutic agents.
Mechanism of Action
4-Ketoifosfamide, (S)- exerts its effects by introducing alkyl radicals into biologically active molecules, thereby preventing their proper functioning . The molecular targets include DNA and proteins, leading to the inhibition of cellular replication and function. The compound is activated via the cytochrome P450 enzymatic system in the liver, forming 4-hydroxyifosfamide, which then degrades to 4-Ketoifosfamide .
Comparison with Similar Compounds
Ifosfamide: The parent compound from which 4-Ketoifosfamide is derived.
Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Uniqueness: 4-Ketoifosfamide, (S)- is unique due to its specific formation from ifosfamide and its highly reactive nature, which allows it to introduce alkyl radicals into biologically active molecules . This property makes it a potent antineoplastic agent, although its toxicity limits its use.
Properties
CAS No. |
84681-42-5 |
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Molecular Formula |
C7H13Cl2N2O3P |
Molecular Weight |
275.07 g/mol |
IUPAC Name |
(2R)-3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)/t15-/m1/s1 |
InChI Key |
PEZLCTIXHCOEOG-OAHLLOKOSA-N |
Isomeric SMILES |
C1CO[P@@](=O)(N(C1=O)CCCl)NCCCl |
Canonical SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
Origin of Product |
United States |
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